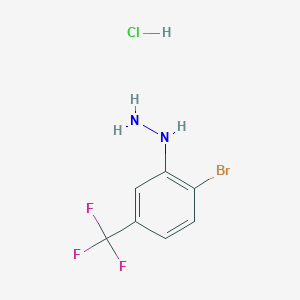

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

描述

属性

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEDGRVAFKSCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378448 | |

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529512-78-5 | |

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Stoichiometry

The diazotization-reduction approach, as detailed in patent CN101781229A, begins with p-trifluoromethylaniline (1) as the starting material. Diazotization employs sodium nitrite (NaNO₂) in hydrochloric acid to generate the diazonium salt (2), which undergoes reduction with sodium sulfite (Na₂SO₃) to yield the free hydrazine base (3). Subsequent treatment with concentrated HCl furnishes the hydrochloride salt (4).

The stoichiometric ratios critical to this process include:

- p-Trifluoromethylaniline : NaNO₂ = 1 : 1.05–3.00 (molar)

- Concentrated HCl (36–38%) : Water = 3–5 : 1 (mass)

- Sodium sulfite : Diazonium salt = 2–5 : 1 (molar)

Key mechanistic steps involve:

- Diazotization : Protonation of the aniline’s amino group followed by nitrosation to form the diazonium ion.

- Reduction : Sulfite ions acting as two-electron donors to convert the diazo group (–N₂⁺) into a hydrazine (–NH–NH₂).

Optimized Reaction Conditions

Experiments demonstrate that temperature control profoundly impacts yield and purity:

| Stage | Temperature Range | Duration | Critical Parameters |

|---|---|---|---|

| Diazotization | −5°C to 15°C | 0.5–2.0 h | pH 5–7 (adjusted with Na₂CO₃) |

| Reduction | 0°C to 25°C | 1–4 h | Excess HCl for salt formation |

A representative procedure achieves 76% isolated yield by:

- Dissolving 0.051 mol p-trifluoromethylaniline in 36% HCl/water (1:2 ratio) at 10–15°C.

- Adding 5.27 g NaNO₂ (1.05 eq) in water over 1 h while maintaining 5–10°C.

- Reducing with 77 mL of 25% Na₂SO₃ at 10–15°C, followed by 50 mL concentrated HCl reflux.

Post-reaction purification involves cooling to 0–20°C, filtration, and drying, yielding a white crystalline solid with HPLC purity ≥97%.

Hydrochlorination of Pre-Formed Hydrazine Bases

Direct Acid Treatment Methodology

An alternative route described by Hernandez et al. starts with 2-bromo-5-(trifluoromethyl)phenylhydrazine (5), which is treated with hydrogen chloride in diethyl ether to afford the hydrochloride salt (4).

Reaction Scheme :

5 + HCl (g) → 4

Conditions :

- Solvent: Anhydrous diethyl ether

- Temperature: 0°C to room temperature

- HCl: Gas bubbled through the solution until saturation

This method bypasses diazotization but requires access to the hydrazine free base, which itself may derive from the diazotization-reduction pathway.

Comparative Analysis of Methods

The diazotization method remains preferred for large-scale synthesis due to cost-effectiveness, while hydrochlorination suits scenarios where the free base is readily accessible.

Critical Process Variables and Troubleshooting

Diazotization Challenges

Reduction Optimization

- Sulfite Concentration : ≤25% Na₂SO₃ minimizes foaming during gas evolution (SO₂, N₂).

- HCl Addition Rate : Rapid HCl introduction during salt formation causes localized overheating, leading to hydrazine decomposition. Dropwise addition over 30 min is optimal.

Analytical Characterization

Spectroscopic Data

While the sources lack full spectral details for 4, analogous compounds provide insights:

Purity Assessment

The patent reports 97–99% purity via HPLC with UV detection at 254 nm, critical for pharmaceutical applications where byproducts like unreacted aniline must be <0.1%.

化学反应分析

Types of Reactions

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used

科学研究应用

Organic Synthesis

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride serves as a reagent in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions allows for the formation of substituted phenylhydrazines, which are valuable intermediates in organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. The trifluoromethyl group is known to enhance lipophilicity, which can improve bioavailability and cellular uptake. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, making it a candidate for further drug development .

Case Study:

In a study focusing on cystic fibrosis, derivatives of this compound were tested for their ability to enhance CFTR activity in mutant cells. The results indicated that some compounds significantly improved channel activity, suggesting potential therapeutic applications in treating cystic fibrosis .

Enzyme Inhibition Studies

The compound is employed in studying enzyme inhibition and protein interactions. Its mechanism involves forming covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in pharmacological research where understanding enzyme dynamics is crucial.

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of substituted phenylhydrazines | Valuable intermediates for further reactions |

| Medicinal Chemistry | Anticancer agent research | Inhibits enzymes involved in cancer progression |

| Enzyme Inhibition | Interaction studies with biological targets | Covalent bonding leads to enzyme inhibition |

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities .

作用机制

The mechanism of action of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the presence of the bromine atom and the trifluoromethyl group, which enhance the compound’s reactivity .

相似化合物的比较

Comparison with Similar Phenylhydrazine Hydrochloride Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among halogenated phenylhydrazine hydrochlorides:

Key Observations :

- Substituent Position : Halogen placement (ortho vs. para) significantly affects electronic properties. For example, the -CF₃ group in the reference compound enhances electron-withdrawing effects, stabilizing intermediates in cyclization reactions .

- Similarity Scores : Computed based on structural alignment; fluorine analogs score highly due to comparable halogen size and electronegativity .

Styrylated Pyrazole Formation

- The reference compound participates in Pd-catalyzed N-heterocyclization with styrenes, yielding 1,3,5-trisubstituted pyrazoles in high yields (Table 2, 2k in ).

- Brominated analogs (e.g., 2-Bromo-6-fluorophenylhydrazine HCl) also perform well, but methyl- or methoxy-substituted derivatives show reduced yields due to steric hindrance .

生物活性

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 529512-78-5) is an organic compound notable for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a phenylhydrazine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, for its potential biological activities.

- Molecular Formula : C7H7BrClF3N2

- Molecular Weight : 291.50 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. The presence of the bromine atom and the trifluoromethyl group enhances its reactivity, facilitating these interactions .

Enzyme Inhibition

Research indicates that this compound can serve as an effective enzyme inhibitor. Its mechanism involves binding to the enzyme's active site, preventing substrate access and subsequent catalytic activity. This property is particularly useful in drug development for targeting specific enzymes involved in disease pathways.

Antitumor Activity

This compound has been explored for its potential antitumor effects. Studies have shown that derivatives of phenylhydrazine exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related hydrazine derivatives has indicated effectiveness against bacterial strains, highlighting the need for further investigation into the antimicrobial spectrum of this specific compound .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Key Biological Activity |

|---|---|

| 2-Bromo-4-(trifluoromethyl)phenylhydrazine | Moderate enzyme inhibition |

| 2-Bromo-3-(trifluoromethyl)phenylhydrazine | Antimicrobial properties |

| 2-Bromo-6-(trifluoromethyl)phenylhydrazine | Antitumor activity |

This table illustrates that while similar compounds exhibit varied biological activities, the specific arrangement of functional groups in this compound may confer unique properties that warrant further exploration.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study conducted on enzyme inhibitors highlighted that phenylhydrazine derivatives could effectively inhibit key metabolic enzymes involved in cancer progression. The specific interaction mechanism was elucidated through kinetic assays and molecular docking studies .

- Antitumor Activity Investigation : In vitro assays demonstrated that compounds containing the hydrazine moiety showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study suggested that the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake .

- Antimicrobial Efficacy : A comparative analysis of various hydrazines revealed that certain derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

常见问题

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride?

- Methodological Answer :

- Synthesis : Adapt protocols from phenylhydrazine hydrochloride synthesis. Start with diazotization of 2-bromo-5-(trifluoromethyl)aniline, followed by reduction with stannous chloride in HCl. Isolate the hydrazine intermediate and convert to the hydrochloride salt via HCl neutralization .

- Purification : Recrystallize the crude product from a hot aqueous solution (e.g., 600 mL water per 100 g crude) with activated charcoal to remove impurities. Add concentrated HCl (200 mL) to precipitate pure crystals at 0°C (85–90% yield) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact; wash immediately with water if exposed .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors, which can irritate respiratory pathways .

- Storage : Store in airtight containers in a cool, dry area. Avoid contact with strong bases (e.g., NaOH), alkali metals, or oxidizing agents (e.g., peroxides) to prevent violent reactions .

Q. How is this compound utilized in preclinical research models?

- Methodological Answer :

- Inducing Anemia : Administer controlled doses (e.g., 0.1 g/100 mL in 0.1 M HCl) to animal models to study hematological disorders. Monitor red blood cell counts and hemoglobin levels to avoid excessive hemolysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, CF₃) influence chemoselectivity in condensation reactions?

- Methodological Answer :

- Reactivity Analysis : The bromo and trifluoromethyl groups enhance electrophilicity at the hydrazine moiety, favoring nucleophilic attacks in heterocyclic syntheses (e.g., thiadiazines or sydnones). Compare yields with meta- or para-substituted analogs (e.g., 4-bromophenylhydrazine hydrochloride) to assess positional effects .

- Case Study : Under optimized conditions (e.g., 80°C, 12 hrs), ortho-substituted derivatives achieve >90% yield due to steric and electronic stabilization of intermediates .

Q. How can reaction conditions be optimized for high-yield heterocyclic synthesis?

- Methodological Answer :

- Parameter Screening :

- Temperature : Test 60–100°C to balance reaction rate and decomposition.

- Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling steps.

- Solvents : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .

- Yield Monitoring : Use HPLC or GC-MS to quantify product formation and optimize stoichiometric ratios (e.g., 1:1.2 hydrazine:aldehyde) .

Q. How to resolve contradictions in reaction yields when varying substituents?

- Methodological Answer :

- Data Triangulation : Compare synthetic outcomes from electron-withdrawing (e.g., Br, CF₃) vs. electron-donating (e.g., OCH₃) substituents. For example, meta-CF₃ groups may reduce yields due to steric hindrance, while para-Br enhances reactivity .

- Mechanistic Studies : Conduct DFT calculations to map transition states and identify steric/electronic bottlenecks .

Q. What analytical techniques ensure accurate characterization of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify aromatic proton environments and trifluoromethyl/bromo substituents.

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 290.97) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。